molecular formula C27H23N5O5 B2848906 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide CAS No. 1189473-11-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide

Cat. No.: B2848906
CAS No.: 1189473-11-7
M. Wt: 497.511
InChI Key: MYLKNJRTHDHXQO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C27H23N5O5 and its molecular weight is 497.511. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Positive Inotropic Activity

Several studies have synthesized and evaluated the positive inotropic activity of related compounds. For instance, derivatives of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide were synthesized and tested for their ability to increase stroke volume in isolated rabbit heart preparations, showing favorable activity compared to the standard drug, milrinone (Zhang et al., 2008). This indicates their potential use in treating conditions requiring enhanced cardiac output.

Antimicrobial and Antifungal Applications

Compounds with the triazoloquinoxaline moiety have been investigated for their antimicrobial and antifungal properties. For example, substituted quinoxalines were synthesized and evaluated for in vitro antimicrobial and antifungal activity, with some compounds showing potent antibacterial activity compared to standard treatments (Badran et al., 2003).

Anticonvulsant Properties

Novel quinoxaline derivatives were synthesized and characterized for their potential anticonvulsant properties using metrazol-induced convulsions models, identifying compounds with significant anticonvulsant activities (Alswah et al., 2013).

Anti-Breast Cancer Agents

Design and synthesis of bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes targeted dual PARP-1 and EGFR inhibition for anti-breast cancer applications. Compounds exhibited potent cytotoxic activities against breast cancer cells and induced apoptosis, suggesting their role as potential anti-breast cancer agents (Thabet et al., 2022).

H1-antihistaminic Agents

Novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and evaluated for their H1-antihistaminic activity, presenting significant protection against histamine-induced bronchospasm. These findings highlight a new class of H1-antihistamines with potential for further development (Alagarsamy et al., 2007).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O5/c1-16-11-17(2)13-19(12-16)37-26-25-30-31(27(34)32(25)21-6-4-3-5-20(21)29-26)15-24(33)28-18-7-8-22-23(14-18)36-10-9-35-22/h3-8,11-14H,9-10,15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLKNJRTHDHXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCCO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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